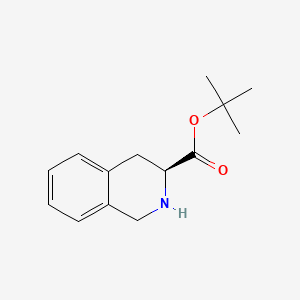

(S)-叔丁基 1,2,3,4-四氢异喹啉-3-羧酸酯

描述

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that is likely to be of interest due to its structural similarity to various bioactive molecules and potential use in pharmaceutical synthesis. While the specific compound is not directly described in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide high yields and enantiomeric excess. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a 95% yield with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . This suggests that the synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate could potentially be optimized in a similar manner to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of tetrahydroisoquinoline derivatives, was determined, revealing that aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilize the structure in the solid state . This information can be useful in predicting the molecular structure and intermolecular interactions of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various transformations such as cyclodehydration, hydrolysis, and reactions with electrophilic and nucleophilic reagents. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent a Diels-Alder reaction with maleic anhydride to form a hexahydro-3aH-furo[3,4-h]isoquinoline derivative . These transformations indicate the versatility of tetrahydroisoquinoline derivatives in chemical synthesis, which could extend to (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate are not directly reported, related studies on compounds such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) provide insights into their behavior in different solvents and the influence of molecular structure on properties like intramolecular charge transfer and fluorescence . These findings can be extrapolated to hypothesize about the solubility, fluorescence, and solvatochromic properties of the compound of interest.

科学研究应用

Medicinal Chemistry

- Summary of the Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of compounds in medicinal chemistry.

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pathogen or disorder being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .

Synthesis of Natural Products and Pharmaceuticals

- Summary of the Application : 1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

- Methods of Application : A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

- Results or Outcomes : The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Neurological Research

- Summary of the Application : Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline), a THIQ, is considered to alter the function of dopaminergic neurons in the central nervous system .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific neurological research being conducted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .

- Results or Outcomes : Multiple hypotheses on its either physiological and/or pathophysiological role have emerged .

Influenza Virus Inhibitors

- Summary of the Application : Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific influenza virus being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .

Parkinson’s Disease Treatment

- Summary of the Application : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease, and synthetized from L-DOPA, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific Parkinson’s disease treatment being conducted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .

安全和危害

属性

IUPAC Name |

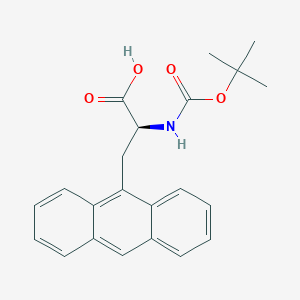

tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUDBIZXKOKGA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429387 | |

| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

CAS RN |

77497-74-6 | |

| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。